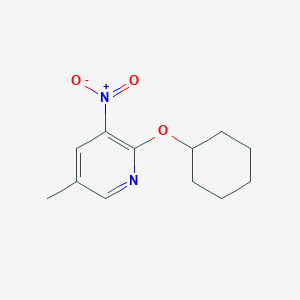

2-(Cyclohexyloxy)-5-methyl-3-nitropyridine

CAS No.:

Cat. No.: VC13588455

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O3 |

|---|---|

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 2-cyclohexyloxy-5-methyl-3-nitropyridine |

| Standard InChI | InChI=1S/C12H16N2O3/c1-9-7-11(14(15)16)12(13-8-9)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

| Standard InChI Key | LYRZWAPKXUQPFB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characterization

Molecular Architecture

The compound’s structure centers on a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Substitutions at the 2-, 3-, and 5-positions introduce steric and electronic modifications:

-

Cyclohexyloxy group (2-position): A bulky ether substituent that enhances lipophilicity and may influence crystalline packing.

-

Nitro group (3-position): An electron-withdrawing moiety that polarizes the ring, affecting reactivity and solubility .

-

Methyl group (5-position): A simple alkyl group that modestly increases hydrophobicity.

The SMILES notation (CC1=CC(=C(N=C1)OC2CCCCC2)N+[O−]) and InChIKey (LYRZWAPKXUQPFB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, plausible pathways involve:

-

Nitration of 2-(Cyclohexyloxy)-5-methylpyridine:

-

Reagents: Concentrated HNO₃/H₂SO₄ mixture.

-

Conditions: Controlled temperatures (0–5°C) to minimize side reactions.

-

Mechanism: Electrophilic aromatic substitution at the 3-position, directed by the electron-donating cyclohexyloxy group.

-

-

Purification Techniques:

-

Recrystallization: From ethanol/water mixtures to remove unreacted starting materials.

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluents for high-purity isolates.

-

Industrial-Scale Production

Optimized processes may employ:

-

Continuous Flow Reactors: Enhance heat transfer and reaction control during nitration.

-

Quality Control Metrics: HPLC purity >98%, residual solvent limits per ICH guidelines.

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Molar Mass | 236.27 g/mol | Mass spectrometry |

| Melting Point | Not reported | — |

| Solubility in Water | Low | Estimated via LogP |

| LogP (Partition Coefficient) | ~2.5 (predicted) | Computational modeling |

The nitro group reduces aqueous solubility, while the cyclohexyloxy moiety enhances organic solvent compatibility (e.g., dichloromethane, acetone).

Research Directions and Challenges

Mechanistic Studies

-

Nitro Group Reduction: Catalytic hydrogenation to amines for subsequent functionalization.

-

Structure-Activity Relationships (SAR): Modifying substituents to optimize bioavailability.

Regulatory Considerations

-

REACH Compliance: Data on ecotoxicity and persistence required for industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume